molecular formula C15H17NO5 B15046662 Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate CAS No. 1385694-51-8

Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B15046662
CAS No.: 1385694-51-8
M. Wt: 291.30 g/mol
InChI Key: HAFYRMAXZXAURJ-UHFFFAOYSA-N
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Description

Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a nitrophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the nitration of 2-methylphenyl compounds to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the cyclohexanone moiety. The final step involves esterification to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Conversion to nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can participate in redox reactions, while the ester and ketone functionalities can interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-nitrophenyl)propanoate
  • 2-Methyl-3-nitrophenol
  • N-(2-Methyl-3-nitrophenyl)cyclohexanecarboxamide

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

1385694-51-8

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 1-(2-methyl-3-nitrophenyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H17NO5/c1-10-12(4-3-5-13(10)16(19)20)15(14(18)21-2)8-6-11(17)7-9-15/h3-5H,6-9H2,1-2H3

InChI Key

HAFYRMAXZXAURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2(CCC(=O)CC2)C(=O)OC

Origin of Product

United States

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